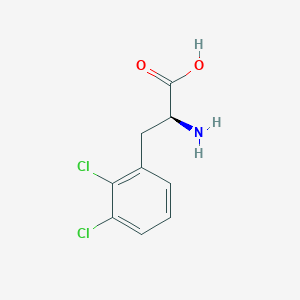

(S)-2-氨基-3-(2,3-二氯苯基)丙酸

描述

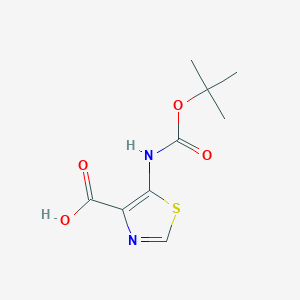

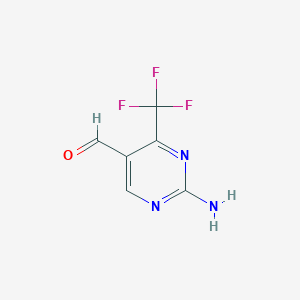

The compound (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral amino acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their properties. Amino acids are fundamental units in biochemistry, as they are the building blocks of proteins and play a crucial role in various biological processes including methylation, detoxication, and antioxidation. They are also significant in the pharmaceutical and food industries due to their diverse functionalities .

Synthesis Analysis

The synthesis of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, involves the reflux of the amino acid in acetic acid followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . Another method for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, which could potentially be adapted for the synthesis of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid, involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of iron dust .

Molecular Structure Analysis

The molecular structure of the related compound (S)-2-amino-3-(1H-indol-3-yl)propanoic acid is characterized by an indole ring that is essentially planar, and the crystal structure is stabilized by hydrogen bonds . The geometry of the molecule is similar to other related compounds, indicating that the (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid might also exhibit a planar aromatic ring and form stable hydrogen bonds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid. However, amino acids typically undergo reactions such as peptide bond formation, which is fundamental to protein synthesis. The related compounds discussed in the papers are likely to participate in similar biochemical reactions due to their amino acid nature .

Physical and Chemical Properties Analysis

The physical properties of the related compound include the formation of colorless single crystals and the presence of a monoclinic crystal system with specific cell dimensions . The chemical properties are likely to include reactivity typical of amino acids, such as the ability to form peptides and participate in hydrogen bonding, which is evident from the stabilization of the crystal structure through N-H...O hydrogen bonds . The racemic 2-amino-3-(heteroaryl)propanoic acids synthesized in another study are obtained in high yields, suggesting that the synthesis method is efficient and could be applied to similar compounds .

科学研究应用

荧光衍生化

(S)-2-氨基-3-(2,3-二氯苯基)丙酸因其在荧光衍生化中的应用而受到研究。Frade 等人 (2007) 的研究探索了它与各种氨基酸的偶联,产生了具有强荧光的衍生物,可用于生物测定 (Frade et al., 2007)。

特异性拮抗剂的合成

该化合物还参与 GABAB 受体的特异性拮抗剂的合成。Abbenante 等人 (1997) 的一项研究合成了 3-氨基-3-(4-氯苯基)丙酸和相关化合物,揭示了它们对 GABAB 受体上的 GABA 的弱特异性拮抗特性 (Abbenante et al., 1997)。

不对称氢化研究

研究还集中在使用 (S)-2-氨基-3-(3,4-二甲氧苯基)丙酸合成 (S)-二甲氧基-1,2,3,4-四氢-3-异喹啉羧酸的光学纯形式。O'reilly 等人 (1990) 证明了一种制备对映体纯化合物的的方法,这对药物开发具有重要意义 (O'reilly et al., 1990)。

分子对接和结构研究

该化合物的衍生物一直是分子对接、振动、结构、电子和光学研究的主题。Vanasundari 等人 (2018) 进行了此类研究,深入了解了丁酸衍生物的反应性和生物活性 (Vanasundari et al., 2018)。

药物研究中的生物催化

(S)-2-氨基-3-(2,3-二氯苯基)丙酸已用于药物研究中的不对称生物催化。Li 等人 (2013) 的一项研究调查了它在生产 S-3-氨基-3-苯基丙酸(一种重要的药物中间体)中的用途 (Li et al., 2013)。

抗癌活性

(S)-2-氨基-3-(2,3-二氯苯基)丙酸衍生物的抗癌活性一直是人们感兴趣的话题。Saad 等人 (2011) 合成了 S-糖基和 S-烷基衍生物,观察到体外显着的抗癌活性 (Saad et al., 2011)。

腐蚀抑制研究

该化合物的衍生物已被研究其腐蚀抑制性能。Vikneshvaran 和 Velmathi (2017) 研究了源自 L-色氨酸的席夫碱,包括 2-((2-羟基亚苄基)氨基-3-(1H-吲哚-3-基)丙酸酯,以了解其在酸性环境中防止不锈钢腐蚀的潜力 (Vikneshvaran & Velmathi, 2017)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with it are H302, which means 'Harmful if swallowed’ . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

属性

IUPAC Name |

(2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAAIHKUHFKOL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654414 | |

| Record name | 2,3-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

CAS RN |

873429-57-3 | |

| Record name | 2,3-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)